molecular formula C8H8N2O2 B112460 8-Amino-2H-1,4-benzoxazin-3(4H)-one CAS No. 321126-82-3

8-Amino-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B112460
CAS No.: 321126-82-3
M. Wt: 164.16 g/mol
InChI Key: ACJWMXHKIDYANL-UHFFFAOYSA-N
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Description

8-Amino-2H-1,4-benzoxazin-3(4H)-one is a useful research compound. Its molecular formula is C8H8N2O2 and its molecular weight is 164.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Overview

8-Amino-2H-1,4-benzoxazin-3(4H)-one is a member of the benzoxazine family, characterized by its heterocyclic structure containing both nitrogen and oxygen. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The following sections will detail its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H8N2O2C_8H_8N_2O_2 with a molecular weight of 164.16 g/mol. Its structure features an amino group that plays a crucial role in its biological activity.

PropertyValue
Molecular FormulaC₈H₈N₂O₂
Molecular Weight164.16 g/mol
CAS Number26215-14-5
Melting PointNot specified

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various pathogenic microorganisms, demonstrating effectiveness in inhibiting their growth. For instance, studies have shown that derivatives of benzoxazinones can exhibit potent antifungal activity against strains such as Botrytis cinerea and Fusarium oxysporum at concentrations as low as 200 mg/L .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by activating specific signaling pathways. The mechanism involves the interaction with cellular targets that lead to cell cycle arrest and subsequent cell death .

The biological mechanisms through which this compound exerts its effects are multifaceted:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in microbial metabolism or cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress in target cells, leading to cellular damage and apoptosis.
  • Modulation of Signaling Pathways : The compound may influence various signaling pathways related to cell survival and apoptosis.

Study on Antifungal Activity

A study conducted by researchers evaluated the antifungal activity of several benzoxazinone derivatives including this compound against phytopathogenic fungi. The results indicated that these compounds exhibited moderate to high antifungal activity, with specific derivatives completely inhibiting fungal growth at concentrations around 200 mg/L .

Evaluation of Anticancer Properties

In another significant study, the anticancer effects of benzoxazine derivatives were assessed using human cancer cell lines. The results showed that treatment with this compound led to a marked decrease in cell viability due to apoptosis induction, highlighting its potential as a therapeutic agent in cancer treatment .

Properties

IUPAC Name

8-amino-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c9-5-2-1-3-6-8(5)12-4-7(11)10-6/h1-3H,4,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACJWMXHKIDYANL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC(=C2O1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60469098
Record name 8-Amino-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60469098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321126-82-3
Record name 8-Amino-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60469098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Amino-2H-1,4-benzoxazin-3(4H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Intermediate 57 (326 mg, 1.4 mmol) was dissolved in EtOH, then Pd/C (0.03 g) was added. The mixture was hydrogenated under H2 for 4 h at 50° C. The reaction mixture was filtered over Hyflo and the filtrate was concentrated in vacuo to give 8-amino-2H-benzo[b][1,4]oxazin-3(4H)-one (intermediate 58) (83%) as a brown solid, which was used in the next step without any further purification.
Quantity
326 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0.03 g
Type
catalyst
Reaction Step Two

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